molecular formula C9H5N3O2 B1396081 8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1020035-70-4

8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1396081
CAS RN: 1020035-70-4
M. Wt: 187.15 g/mol
InChI Key: DVBCAETXRMMZMU-UHFFFAOYSA-N
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Description

8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the linear formula C11H9N3O2 . It is often used in research and development .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. One approach involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . Another method uses a combination of flavin and iodine to catalyze an aerobic oxidative C-N bond-forming process . These methods are compatible with a broad range of functional groups and can also enable the formation of alkenyl-substituted imidazoheterocycles .


Molecular Structure Analysis

The molecular structure of 8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid is represented by the InChI code 1S/C11H9N3O2/c1-2-16-11(15)9-7-14-5-3-4-8(6-12)10(14)13-9/h3-5,7H,2H2,1H3 . This indicates the presence of 11 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They can undergo various chemical reactions, including CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . This reaction is compatible with a broad range of functional groups and can also enable the formation of alkenyl-substituted imidazoheterocycles .


Physical And Chemical Properties Analysis

8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid has a molecular weight of 215.21 . It is a white solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Automated Continuous Flow Synthesis: A significant advancement in the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids was achieved through fully automated continuous flow synthesis, directly from 2-aminopyridines and bromopyruvic acid. This process facilitated the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including Mur ligase inhibitors, without the need for isolating intermediates (Herath, Dahl, & Cosford, 2010).
  • Synthesis from 2-Aminopyridine: Imidazo[1,2-a]pyridine carboxylic acid derivatives have been synthesized in a multistep process from commercially available 2-amino pyridine, demonstrating the compound’s versatility (Du Hui-r, 2014).

Chemical Properties and Reactivity

  • Cyanomethyl Derivatives: The reactivity of 2-cyanomethyl derivatives of imidazo[1,2-a]pyridine has been investigated, revealing potential for nitration, bromination, azo coupling, and nitrosation, which can lead to the formation of various structurally interesting compounds (Kutrov, Kovalenko, & Volovenko, 2008).

Future Directions

Imidazo[1,2-a]pyridines, including 8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid, have a wide range of applications in medicinal chemistry . Therefore, future research may focus on exploring new synthetic methods, studying their biological activities, and developing novel drugs based on these compounds .

properties

IUPAC Name

8-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-6-2-1-3-12-5-7(9(13)14)11-8(6)12/h1-3,5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBCAETXRMMZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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